BML-190

Overview

Description

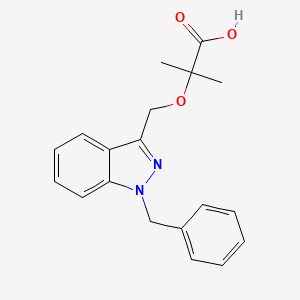

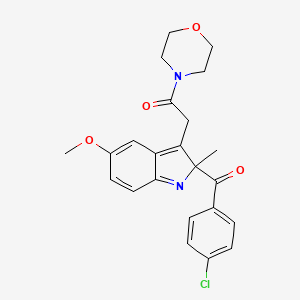

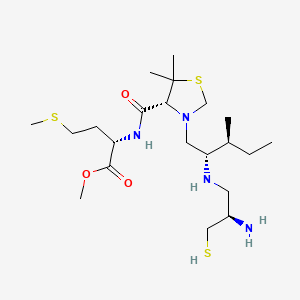

2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-1-(4-morpholinyl)ethanone is a N-acylindole.

Mechanism of Action

Target of Action

BML-190 is a potent and selective ligand for the CB2 receptor , a type of cannabinoid receptor . The Ki values for CB2 and CB1 receptors are 435 nM and > 2 μM, respectively . This indicates that this compound has a higher affinity for the CB2 receptor, making it the primary target of action .

Mode of Action

This compound acts as an inverse agonist at the CB2 receptor . This means that it binds to the CB2 receptor and induces a response opposite to that of an agonist. It’s worth noting that some sources refer to this compound as a CB2 agonist rather than an inverse agonist . This discrepancy may reflect an error in classification or it may indicate that this compound produces different effects in different tissues .

Biochemical Pathways

This compound’s interaction with the CB2 receptor leads to signaling via cAMP and inositol phosphates . In the context of the fungus Cryptococcus neoformans, this compound has been shown to negatively regulate chitosan synthesis via the cAMP/PKA1 pathway . This results in an intracellular accumulation of cAMP, which in turn results in decreased chitosan .

Pharmacokinetics

The pharmacokinetics of this compound involve several phase one metabolic pathways . These include the loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring . These metabolic processes can affect the bioavailability of this compound, but more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound has been shown to reduce the toxicity of culture supernatants to SH-SY5Y human neuroblastoma cells . It also diminishes LPS-induced NO and IL-6 production in a concentration-dependent manner .

Biochemical Analysis

Biochemical Properties

Indomethacin morpholinylamide interacts with the human cannabinoid CB2 receptor . It potentiates the forskolin-stimulated accumulation of cAMP in HEK-293 cells stably expressing the human CB2 receptor .

Cellular Effects

Indomethacin morpholinylamide has been found to negatively regulate chitosan synthesis via the cyclic AMP/Protein Kinase A1 pathway in Cryptococcus neoformans . It likely targets the C. neoformans G-protein-coupled receptor Gpr4 and contributes to an intracellular accumulation of cAMP that results in decreased chitosan .

Molecular Mechanism

The molecular mechanism of Indomethacin morpholinylamide involves its action as an inverse agonist of the human cannabinoid CB2 receptor . It binds to both CB1 and CB2 receptors . In HEK-293 cells expressing the human CB2 receptor, Indomethacin morpholinylamide potentiates the forskolin-stimulated accumulation of cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, Indomethacin morpholinylamide has been shown to cause an increase in intracellular cAMP from wild-type cells, but not the gpr4∆ strain .

Metabolic Pathways

Indomethacin morpholinylamide undergoes metabolism in rat liver microsomes, yielding at least 15 metabolic products . The major phase one metabolic pathways include loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring .

Properties

IUPAC Name |

2-[2-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c1-23(22(28)15-3-5-16(24)6-4-15)19(14-21(27)26-9-11-30-12-10-26)18-13-17(29-2)7-8-20(18)25-23/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFHWWAUUITQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C2C=C(C=CC2=N1)OC)CC(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951230 | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-32-2 | |

| Record name | Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BML-190 in Cryptococcus neoformans?

A1: this compound likely targets the G-protein coupled receptor Gpr4 in C. neoformans. [] This interaction influences the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, leading to an intracellular accumulation of cAMP. This ultimately results in decreased chitosan production, a critical component of the fungal cell wall. [, , ]

Q2: Why is chitosan production important for Cryptococcus neoformans?

A2: Chitosan is a crucial component of the Cryptococcus neoformans cell wall, which provides protection from the environment. Studies have shown that chitosan is essential for the survival of this fungus within a mammalian host. [, ] Disrupting chitosan biosynthesis can therefore weaken the fungus and impact its virulence.

Q3: How was this compound discovered to impact chitosan production?

A3: Researchers developed a novel flow cytometry-based screening method to identify compounds that inhibit chitosan production in C. neoformans. [, ] They screened a library of compounds with known biological activities and identified this compound as a potential hit. This finding was then confirmed using alternative methods to measure chitosan levels. [, ]

Q4: What is the significance of identifying compounds like this compound that affect chitosan production?

A4: Cryptococcus neoformans infections can be fatal, particularly in individuals with compromised immune systems. [, ] Current antifungal treatments have limitations, highlighting the urgent need for new therapeutic targets and drugs. As chitosan is essential for C. neoformans survival within the host, compounds like this compound that interfere with its production could lead to the development of novel antifungal therapies. [, ]

Q5: Are there any other known activities of this compound?

A5: Yes, this compound is known to act as an inverse agonist of the peripheral cannabinoid receptor type 2 (CB2) in mammals. [] This activity is distinct from its effect on chitosan production in C. neoformans and highlights its potential to interact with different biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1667072.png)

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)